alpha-Sophorose

Description

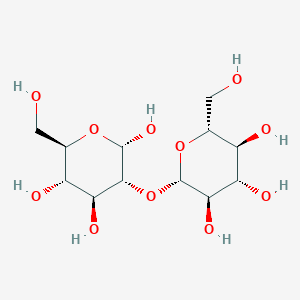

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-NCFXGAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20880-64-2, 37169-67-8 | |

| Record name | 2-O-β-D-Glucopyranosyl-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20880-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Sophorose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-β-D-glucopyranosyl-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-α-D-glucopyranosyl-β-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-SOPHOROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T1E9L00P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Sophorose: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-sophorose, a disaccharide of significant interest due to its role as a potent inducer of cellulolytic enzymes and its potential applications in biotechnology and pharmacology. This document details its chemical structure, physicochemical properties, synthesis, and biological functions, with a particular focus on its mechanism of cellulase induction in fungi. Experimental protocols for its synthesis and analysis are also provided to support further research and development.

Chemical Structure and Nomenclature

α-Sophorose is a disaccharide composed of two D-glucose units linked by a β-1,2-glycosidic bond.[1][2] Its systematic IUPAC name is 2-O-β-D-glucopyranosyl-α-D-glucopyranose.[2][3] The alpha anomer refers to the configuration at the anomeric carbon of the reducing glucose unit.

Key Structural Identifiers:

-

IUPAC Name: (2S,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[1]

-

Canonical SMILES: C([C@@H]1--INVALID-LINK--O)O[C@H]2--INVALID-LINK--CO)O)O)O)O">C@HO)O[3]

-

InChI Key: HIWPGCMGAMJNRG-NCFXGAEVSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of α-sophorose is presented in the table below. It is a white to off-white, hygroscopic solid.[4]

| Property | Value | References |

| Molecular Weight | 342.30 g/mol | [3][5] |

| Melting Point | 200 °C | [4] |

| Boiling Point | 700.9 °C at 760 mmHg | [4] |

| Density | 1.76 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform (heated, sonicated) and methanol. Sparingly soluble in pyridine. | [4] |

| Optical Rotation | While specific rotation is a key characteristic of carbohydrates, a precise value for α-sophorose is not readily available in the cited literature. | |

| Stability | Hygroscopic. Should be stored at -20°C under an inert atmosphere.[4] |

Biological and Pharmacological Properties

The primary and most well-documented biological activity of sophorose is its potent induction of cellulase gene expression in various fungi, most notably in Trichoderma reesei and Trichoderma viride.[1][5][6] This property is of significant industrial interest for the production of cellulases used in biofuel production and other biotechnological processes.

Induction of Cellulase Synthesis

Sophorose acts as a powerful signaling molecule, triggering the transcriptional activation of cellulase genes.[1][6] Studies have shown that sophorose is significantly more effective at inducing cellulase production than other disaccharides like cellobiose.[6] The induction mechanism is thought to involve specific uptake by the fungal cells and interaction with regulatory proteins that control gene expression. Modifications to the sophorose molecule, such as reduction or glycoside formation, have been shown to abolish its inducing ability, highlighting the structural specificity of this interaction.[6]

Proposed Signaling Pathway for Cellulase Induction

While the complete signaling cascade for sophorose-mediated cellulase induction is still under investigation, evidence suggests the involvement of a calcium signaling pathway in Trichoderma reesei. It is hypothesized that sophorose uptake or interaction with a membrane receptor triggers an influx of extracellular calcium ions (Ca²⁺), which then acts as a second messenger to activate downstream signaling components, ultimately leading to the transcription of cellulase genes.

Caption: Proposed pathway of sophorose-induced cellulase expression.

Other Potential Pharmacological Effects

Some sources suggest that α-sophorose may possess prebiotic and immunomodulatory properties, though detailed in vivo or in vitro studies confirming these effects are limited in the currently available literature.[4] Sophorose is a component of sophorolipids, which have been investigated for a range of biological activities including antimicrobial and anticancer effects.[7] However, it is important to distinguish the activities of sophorolipids from those of free sophorose.

Experimental Protocols

Enzymatic Synthesis of α-Sophorose

A one-pot enzymatic synthesis method offers an efficient way to produce α-sophorose from inexpensive starting materials.[3]

Workflow for Enzymatic Synthesis of α-Sophorose:

References

- 1. Sophorose metabolism and cellulase induction in Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.hep.com.cn [journal.hep.com.cn]

- 4. Induction of cellulolytic enzymes in Trichoderma reesei by sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic Analysis Reveals Opposing Roles of CEL1B in Sophorose- and Lactose-Induced Cellulase Expression in Trichoderma reesei Rut C30 [mdpi.com]

- 7. scielo.br [scielo.br]

The Biological Role of α-Sophorose in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-sophorose (α-S-α-D-glucopyranosyl-(1→2)-D-glucopyranose) is a disaccharide with distinct biological roles that vary significantly across different fungal species. While renowned as a potent inducer of cellulolytic enzymes in filamentous fungi such as Trichoderma reesei, its function in yeasts is primarily centered on its role as a fundamental structural component of sophorolipids, a class of glycolipid biosurfactants. This technical guide provides an in-depth exploration of the biological significance of the α-sophorose moiety in yeasts, with a primary focus on the biosynthesis, regulation, and production of sophorolipids in the yeast Starmerella bombicola. Additionally, this guide will briefly address the apparent lack of a significant role for free α-sophorose as a primary carbon source or signaling molecule in common model yeasts like Saccharomyces cerevisiae. Quantitative data on sophorolipid production are presented, along with detailed experimental protocols for their analysis and the characterization of the biosynthetic pathway.

Introduction: The Dichotomy of α-Sophorose Function in Fungi

The biological activity of α-sophorose is highly context-dependent. In the realm of filamentous fungi, particularly Trichoderma reesei, free sophorose acts as a powerful signaling molecule, inducing the expression of a suite of cellulase and hemicellulase genes essential for the degradation of plant biomass. This inductive role, however, is not conserved in the well-studied yeasts such as Saccharomyces cerevisiae. In the yeast kingdom, the significance of the sophorose unit is most prominently demonstrated as a hydrophilic head group in sophorolipids, which are secondary metabolites with potent surfactant properties. These molecules are synthesized by a select group of yeasts, with Starmerella bombicola (formerly Candida bombicola) being the most prolific and well-characterized producer.

The Primary Role of α-Sophorose in Yeast: A Building Block for Sophorolipids

The core biological function of the α-sophorose moiety in yeast is its incorporation into sophorolipids. These amphiphilic molecules consist of the hydrophilic sophorose head linked to a hydrophobic fatty acid tail. The biosynthesis of sophorolipids is a multi-step enzymatic process that is not typically associated with primary growth and is often induced during the stationary phase, triggered by factors such as nitrogen limitation.[1]

The Sophorolipid Biosynthetic Pathway

The synthesis of sophorolipids in S. bombicola is orchestrated by a dedicated gene cluster and involves a series of enzymatic reactions that conjugate a sophorose unit with a hydroxylated fatty acid.[2] The key steps are outlined below and illustrated in the accompanying pathway diagram.

-

Fatty Acid Hydroxylation: The pathway is initiated by the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450 monooxygenase, encoded by the CYP52M1 gene.[2]

-

First Glucosylation: The hydroxylated fatty acid is then glucosylated by the addition of a glucose molecule from a UDP-glucose donor. This first glycosidic linkage is formed by the UDP-glucosyltransferase UGTA1.[3]

-

Second Glucosylation to Form Sophorose: A second glucose molecule is subsequently added to the first glucose moiety via a β-1,2 glycosidic bond, forming the characteristic sophorose structure. This step is catalyzed by the UDP-glucosyltransferase UGTB1.[2]

-

Acetylation: The sophorose head can be acetylated at the 6' and/or 6'' positions by an acetyltransferase, adding to the structural diversity of the produced sophorolipids.[2]

-

Lactonization: The acidic form of the sophorolipid can undergo intramolecular esterification to form a lactonic ring structure. This is catalyzed by the Starmerella bombicola lactone esterase (SBLE).[4]

-

Transport: A transporter, encoded by a gene within the cluster, is responsible for the secretion of the synthesized sophorolipids out of the cell.[2]

Regulation of Sophorolipid Biosynthesis

Sophorolipid production in S. bombicola is tightly regulated and typically uncoupled from cell growth. The expression of the sophorolipid gene cluster is significantly upregulated during the stationary phase of growth, often triggered by the depletion of a key nutrient, such as nitrogen.[1] While the precise regulatory network is still under investigation, several transcription factors, including Ztf1 and Leu3, have been implicated in modulating the expression of the biosynthetic genes.[5] The location of the gene cluster in a subtelomeric region of the chromosome may also play a role in its regulation through the telomere positioning effect.[1]

Free α-Sophorose: Limited Role in Model Yeasts

In contrast to its integral role in sophorolipid synthesis, free α-sophorose does not appear to be a preferred carbon source for common yeasts like Saccharomyces cerevisiae. Standard fermentation assays indicate that these yeasts do not efficiently metabolize sophorose for growth or ethanol production. Furthermore, there is a lack of evidence for a specific signaling pathway in S. cerevisiae that is induced by free sophorose, unlike the well-characterized galactose (GAL) or sucrose utilization pathways. In fact, some studies have reported inhibitory effects of sophorose-containing mixtures on the growth of S. cerevisiae.

Quantitative Data on Sophorolipid Production

The production of sophorolipids can be highly efficient, with titers varying based on the strain, fermentation conditions, and substrate availability. The tables below summarize representative data on sophorolipid production by Starmerella bombicola.

Table 1: Sophorolipid Titers from Wild-Type and Engineered S. bombicola Strains

| Strain | Key Genetic Modification | Substrates | Titer (g/L) | Reference |

| Wild-Type | - | Glucose, Oleic Acid | 48.11 ± 3.50 | [6] |

| P1 | Knockout of PXA1 (β-oxidation) | Glucose, Oleic Acid | 66.96 ± 4.29 | [6] |

| PC1 | PXA1 knockout, CYP52M1 overexpression | Glucose, Oleic Acid | 88.50 ± 4.91 | [6] |

| PC1 (Fed-batch) | PXA1 knockout, CYP52M1 overexpression | Glucose, Oleic Acid | 232.27 ± 13.83 | [6] |

Table 2: Sophorolipid Production on Alternative Carbon Sources

| Hydrophilic Source | Hydrophobic Source | Total Sophorolipids (g/L) | Lactonic Sophorolipids (g/L) | Reference |

| Glucose | Oleic Acid | 50.0 ± 3.7 | 28.2 ± 1.7 | [7] |

| Glucose | Cottonseed Oil | 72.4 ± 2.3 | 24.5 ± 1.8 | [7] |

| Cottonseed Molasses | Cottonseed Oil | 68.9 ± 4.9 | - | [7] |

| Sugarcane Molasses | Soybean Oil | 60 | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sophorolipids in yeast.

Protocol for Sophorolipid Production in S. bombicola

This protocol describes a typical batch fermentation for sophorolipid production.

Materials:

-

Starmerella bombicola strain

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Production medium (e.g., 100 g/L glucose, 10 g/L yeast extract, 50 g/L oleic acid)

-

Shaking incubator

-

Centrifuge

Procedure:

-

Prepare a seed culture by inoculating S. bombicola into YPD medium and incubating at 30°C with shaking for 24-48 hours.

-

Inoculate the production medium with the seed culture to an initial OD600 of approximately 1.0.

-

Incubate the production culture at 30°C with vigorous shaking (e.g., 200 rpm) for 5 to 7 days.

-

At the end of the fermentation, harvest the culture by centrifugation to separate the cell biomass from the sophorolipid-containing supernatant.

Protocol for Extraction and Quantification of Sophorolipids

This protocol outlines the extraction of sophorolipids from the fermentation broth and their quantification.

Materials:

-

Fermentation supernatant

-

6N HCl

-

Ethyl acetate

-

Rotary evaporator

-

HPLC system with a C18 column and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Procedure:

-

Extraction: a. Take a known volume of the cell-free supernatant. b. Acidify the supernatant to pH 2.0 with 6N HCl to precipitate the acidic sophorolipids. c. Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice. d. Pool the organic phases and evaporate the solvent using a rotary evaporator to obtain the crude sophorolipid mixture.[9]

-

Quantification: a. Dissolve the dried crude sophorolipids in a suitable solvent (e.g., methanol). b. Analyze the sample using HPLC-ELSD or LC-MS.[10][11][12] c. Use a C18 reverse-phase column with a gradient of acetonitrile and water (often with a modifier like formic acid) as the mobile phase. d. Quantify the sophorolipids by comparing the peak areas to a standard curve of purified sophorolipids.

Protocol for UDP-Glucosyltransferase Activity Assay

This is a general protocol for assaying the activity of the glucosyltransferases (UGTA1 and UGTB1) involved in sophorolipid biosynthesis, which can be adapted for a specific enzyme. This assay measures the release of UDP, a product of the glycosylation reaction.

Materials:

-

Yeast cell lysate or purified enzyme

-

Acceptor substrate (hydroxylated fatty acid for UGTA1; glucolipid for UGTB1)

-

UDP-glucose (donor substrate)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection assay

-

Luminometer

Procedure:

-

Reaction Setup: a. In a microplate well, combine the reaction buffer, the acceptor substrate, and the enzyme source (cell lysate or purified protein). b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C). c. Initiate the reaction by adding UDP-glucose.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

UDP Detection: a. Stop the reaction and add the UDP detection reagent according to the manufacturer's instructions (e.g., UDP-Glo™ reagent).[13][14][15] b. This reagent typically converts the UDP produced into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced and thus to the enzyme's activity.

-

Quantification: Determine the specific activity by comparing the signal to a UDP standard curve.

Conclusion

The biological role of α-sophorose in yeast is predominantly as a structural precursor for the biosynthesis of sophorolipids, a class of valuable biosurfactants. In yeasts like Starmerella bombicola, a complex and tightly regulated enzymatic pathway is dedicated to the synthesis of these glycolipids. In contrast, free α-sophorose does not appear to play a significant role as an inducer or a primary carbon source in common model yeasts such as Saccharomyces cerevisiae. The study of sophorolipid biosynthesis and its regulation continues to be an active area of research, with significant potential for the development of sustainable and bio-based surfactants for a wide range of industrial applications. The protocols and data presented in this guide provide a foundation for researchers and professionals engaged in the study and exploitation of this unique yeast metabolic pathway.

References

- 1. Unraveling the regulation of sophorolipid biosynthesis in Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of a novel enzyme-Starmerella bombicola lactone esterase (SBLE)-responsible for sophorolipid lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics of growth and enhanced sophorolipids production by Candida bombicola using a low-cost fermentative medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production and characterization of sophorolipid under yeast-mediated submerged fermentation utilizing Agro-industrial waste - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 14. worldwide.promega.com [worldwide.promega.com]

- 15. researchgate.net [researchgate.net]

Alpha-Sophorose as a Signaling Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, has emerged as a significant signaling molecule, primarily recognized for its potent induction of cellulase gene expression in fungi, most notably in Trichoderma species.[1] This technical guide provides an in-depth overview of the signaling pathways mediated by this compound, quantitative data from key studies, and detailed experimental protocols relevant to its study. While the role of other sugars as signaling molecules in plants is well-established, the direct function of this compound as a specific elicitor of plant defense responses is not prominently documented in current scientific literature. This guide, therefore, focuses on its well-characterized role in fungal systems.

This compound Signaling in Trichoderma

In Trichoderma reesei, this compound acts as a powerful inducer of cellulase gene expression, far surpassing the activity of other disaccharides like cellobiose.[1] Its signaling cascade is primarily understood to be mediated through the cyclic AMP (cAMP) pathway.

The cAMP-Mediated Signaling Pathway

The perception of this compound at the cellular level initiates a signaling cascade that leads to the transcriptional activation of cellulase genes. While a specific receptor for this compound has yet to be definitively identified, the downstream signaling events are better understood. The binding of this compound is hypothesized to activate a G-protein coupled receptor (GPCR), which in turn stimulates adenylate cyclase (ACY1). ACY1 catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, including transcription factors that regulate the expression of cellulase genes such as cel7a (cbh1) and cel6a (cbh2).

Dual-Pathway Hypothesis for Sophorose Utilization

Research suggests that Trichoderma utilizes this compound through two distinct pathways: a high-capacity, low-affinity catabolic pathway for energy production, and a low-capacity, high-affinity inductive pathway that leads to cellulase gene expression.[2] This dual mechanism allows the fungus to efficiently utilize sophorose as a carbon source while simultaneously using it as a signal to prepare for the degradation of more complex cellulosic substrates.

This compound in Plant Systems

While various sugars and oligosaccharides are known to act as signaling molecules in plants, regulating growth, development, and immunity, a specific signaling role for this compound in plant defense is not well-documented. Plant immune responses are often triggered by the recognition of Microbe-Associated Molecular Patterns (MAMPs) or Damage-Associated Molecular Patterns (DAMPs) by Pattern Recognition Receptors (PRRs). While oligosaccharides derived from fungal or plant cell walls can act as such elicitors, there is currently a lack of substantial evidence to classify this compound as a primary elicitor of defense responses in plants.

Quantitative Data on this compound Signaling

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Comparative Induction of Cellulase Activity

| Inducer | Organism | Relative Activity/Potency | Reference |

| This compound | Trichoderma viride | ~2500 times more active than cellobiose | [1] |

| This compound mixture (MGS) | Trichoderma reesei | 1.64-fold higher than lactose | [3] |

| This compound mixture (MGS) | Trichoderma reesei | 5.26-fold higher than cellobiose | [3] |

Table 2: Sophorose-Induced Gene Expression in Trichoderma reesei

| Gene | Inducer Concentration | Fold Increase in Expression | Reference |

| cel7a (cbh1) | Sophorose (unspecified) | 30-fold | [4] |

| cel6a (cbh2) | Sophorose + dbcAMP | 7.8-fold | [4] |

| cel7a (cbh1) | Sophorose + dbcAMP | 5-fold | [4] |

| dim2 | Sophorose | Upregulated | [5] |

Table 3: Kinetic and Concentration Data

| Parameter | Organism | Value | Reference |

| Half-life in medium | Trichoderma | < 5 hours | [2] |

| Effective concentration for induction | Trichoderma reesei | 1-2 mM | [6] |

| Half-maximal induction | Trichoderma reesei | 160 µmol/L | [7] |

| Half-maximal repression of β-glucosidase | Trichoderma reesei | 0.5 µmol/L | [7] |

| Km for cellobiose permease (inhibited by sophorose) | Trichoderma reesei | 0.3 µM | [4] |

Experimental Protocols

Protocol 1: Induction of Cellulase Expression in Trichoderma reesei

This protocol describes the general procedure for inducing cellulase expression using this compound.

1. Pre-culture Preparation: a. Inoculate Trichoderma reesei spores (e.g., 10^9 spores/L) into a liquid medium containing a non-inducing, non-repressing carbon source like 1% (w/v) glycerol in Mandels-Andreotti (MA) medium.[5] b. Incubate for 24-48 hours at 28-30°C with shaking (e.g., 180-200 rpm) to obtain sufficient mycelial biomass.

2. Induction Phase: a. Harvest the mycelia by filtration and wash with sterile water or a buffer to remove any remaining glycerol. b. Resuspend the washed mycelia in fresh MA medium lacking a carbon source. c. To induce cellulase expression, add a sterile solution of this compound to a final concentration of 1-2 mM.[6] d. For a control, maintain a parallel culture without the addition of sophorose. e. Incubate the cultures under the same conditions as the pre-culture.

3. Sample Collection: a. Collect samples of both the culture supernatant and the mycelia at various time points (e.g., 2, 4, 6, 8, 12, 24 hours) post-induction. b. Separate the supernatant and mycelia by centrifugation or filtration. c. The supernatant can be used for cellulase activity assays and secretome analysis. d. The mycelia can be used for RNA extraction (for gene expression analysis) or protein extraction (for intracellular enzyme assays and cAMP measurement).

Protocol 2: Cellulase Activity Assay (DNS Method)

This assay measures the amount of reducing sugars released from a cellulosic substrate.

1. Reagents: a. Substrate: 1% (w/v) Carboxymethyl cellulose (CMC) in 0.05 M citrate buffer (pH 4.8-5.0). b. DNS (Dinitrosalicylic acid) Reagent. c. Glucose standard solutions (for calibration curve).

2. Procedure: a. Pipette 0.5 mL of the culture supernatant (containing cellulase) into a test tube. b. Add 0.5 mL of the pre-warmed (50°C) CMC substrate solution. c. Incubate the reaction mixture at 50°C for 30 minutes. d. Stop the reaction by adding 3.0 mL of DNS reagent. e. Boil the tubes for 5-10 minutes for color development. f. Cool the tubes to room temperature and measure the absorbance at 540 nm. g. Determine the concentration of reducing sugars released by comparing the absorbance to a glucose standard curve. h. One unit (U) of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol provides a general guideline for measuring cAMP in fungal mycelia. Commercially available cAMP assay kits are often used.

1. Sample Preparation: a. Harvest fungal mycelia from control and sophorose-induced cultures by filtration. b. Freeze the mycelia immediately in liquid nitrogen and grind to a fine powder. c. Resuspend the powdered mycelia in a suitable extraction buffer (e.g., 0.1 M HCl or ethanol). d. Centrifuge to pellet the cell debris and collect the supernatant containing the cAMP.

2. cAMP Assay (using a competitive immunoassay kit): a. Follow the manufacturer's instructions for the specific cAMP assay kit being used. b. Typically, the sample extract is mixed with a known amount of labeled cAMP and an antibody specific for cAMP. c. The labeled and unlabeled cAMP compete for binding to the antibody. d. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of unlabeled cAMP in the sample. e. The signal is measured (e.g., colorimetric, fluorescent, or luminescent) and the cAMP concentration is determined by comparison to a standard curve.

Conclusion

This compound is a key signaling molecule in fungi, particularly in Trichoderma, where it acts as a potent inducer of cellulase gene expression through a cAMP-mediated pathway. This technical guide has provided an overview of the current understanding of this compound signaling, supported by quantitative data and detailed experimental protocols. While its role in fungal systems is well-established, further research is needed to elucidate the specific receptors involved in its perception and to explore its potential signaling roles in other biological systems, including plants. The methodologies and data presented here serve as a valuable resource for researchers and professionals in the fields of mycology, enzymology, and biotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. Sophorose metabolism and cellulase induction in Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative metabolism of cellulose, sophorose and glucose in Trichoderma reesei using high-throughput genomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nottingham.ac.uk [nottingham.ac.uk]

An In-depth Technical Guide to alpha-Sophorose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Sophorose, a disaccharide with significant potential in various scientific and biomedical fields. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its roles in key biological signaling pathways.

Core Data Summary

Chemical Identity and Synonyms

This compound, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of interest for its biological activities.[1]

| Identifier | Value |

| CAS Number | 20880-64-2[2][3][4][5] |

| Molecular Formula | C₁₂H₂₂O₁₁[2] |

| Molecular Weight | 342.3 g/mol [2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol[3] |

A variety of synonyms for this compound are used in literature and commercial listings:

-

A-D-SOPHOROSE[2]

-

2-O-BETA-GLUCOPYRANOSYL-A-D-GLYCOPYRANOSE[2]

-

2-O-BETA-D-GLUCOPYRANOSYL-ALPHA-D-GLUCOSE[2]

-

SOYASAPOGENOL A[2]

-

SOPHOROSE, A-D-[2]

-

a-Sophorose[2]

-

Einecs 244-095-9[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| Melting Point | 200 °C[2] |

| Boiling Point | 700.9 °C at 760 mmHg[2] |

| Density | 1.76 g/cm³[2] |

| Flash Point | 377.7 °C[2] |

| Solubility | Slightly soluble in Chloroform (heated, sonicated), Methanol, and Pyridine.[2] |

| Storage Temperature | -20°C, under inert atmosphere, hygroscopic.[2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

One-Pot Enzymatic Synthesis of Sophorose

This protocol describes an efficient method for synthesizing sophorose from inexpensive starting materials, sucrose and glucose.

Materials:

-

Sucrose phosphorylase from Leuconostoc mesenteroides (LmSP)

-

1,2-β-oligoglucan phosphorylase from Enterococcus italicus (EiSOGP)

-

exo-β-1,2-glucooligosaccharide sophorohydrolase from Parabacteroides distasonis (BDI_3064)

-

Glucose

-

Sucrose

-

Sodium phosphate buffer (pH 7.0)

-

Dry yeast

-

Size-exclusion chromatography column

Procedure:

-

Prepare a reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).

-

Add the enzymes at the following concentrations: 5 µg/mL LmSP, 20 µg/mL EiSOGP, and 50 µg/mL BDI_3064.

-

Incubate the reaction mixture at 30°C for 48 hours. This typically yields approximately 108 mM sophorose.

-

Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

-

To remove residual glucose and fructose, add 2 g of dry yeast to the mixture and incubate at 30°C for 2 hours.

-

Purify the sophorose from the reaction mixture using size-exclusion chromatography.

-

Collect the fractions containing high-purity sophorose and lyophilize to obtain the final product. A final yield of approximately 45% based on the initial amount of sucrose can be expected.

Isolation of Sophorose from Sophorolipid Production Waste

This protocol outlines a method for isolating sophorose from the waste stream of sophorolipid production by Candida bombicola.

Materials:

-

Aqueous waste from sophorolipid production

-

Carbon-celite column (2.5 x 20 cm)

-

Ultrapure water

-

Ethanol

Procedure:

-

Evaporate the aqueous phase of the sophorolipid production waste to obtain a solid residue containing sugars and salts.

-

Dissolve the solid residue in a minimal amount of ultrapure water.

-

Apply the dissolved sample to the top of a carbon-celite column.

-

Elute the column initially with ultrapure water to remove salts.

-

Subsequently, elute the sugars using a stepwise gradient of aqueous ethanol, increasing the concentration from 0% to 20% in 5% increments.

-

Sophorose will typically elute with 20% aqueous ethanol.

-

Combine the fractions containing sophorose and remove the solvent by rotary evaporation to yield a pure sample of sophorose.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sophorose sample in deuterium oxide (D₂O).

-

Instrumentation: A 500 MHz or higher NMR spectrometer is recommended.

-

Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY, HSQC, and HMBC to fully elucidate the structure and confirm purity. Spectra are typically recorded at an elevated temperature (e.g., 70°C) to improve resolution.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

Column: A CarboPac series column (e.g., PA1, PA100, or PA20) is suitable for carbohydrate analysis.

-

Mobile Phase: A high pH mobile phase, typically a sodium hydroxide gradient, is used to ionize the hydroxyl groups of the carbohydrate for separation on the anion-exchange column. A sodium acetate gradient may also be incorporated for the elution of more strongly retained oligosaccharides.

-

Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is used for the sensitive and direct detection of underivatized carbohydrates.

-

Sample Preparation: Dissolve the sample in high-purity water and filter through a 0.22 µm membrane filter before injection.

Biological Activity and Signaling Pathways

This compound and its related compounds exhibit significant biological activities, including the induction of cellulase production, immunomodulation, and prebiotic effects.

Induction of Cellulase Production in Trichoderma reesei

Sophorose is a potent inducer of cellulase gene expression in the fungus Trichoderma reesei. This process is, in part, mediated by the cyclic AMP (cAMP) signaling pathway. The presence of sophorose leads to an increase in intracellular cAMP levels, which in turn activates downstream targets, including protein kinase A (PKA), leading to the transcriptional activation of cellulase genes.

Caption: Sophorose-induced cellulase expression via the cAMP pathway.

Immunomodulatory Effects and the NF-κB Signaling Pathway

Sophorolipids, which contain a sophorose moiety, have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages.[6] This anti-inflammatory effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] While this research was conducted on sophorolipids, it suggests a likely mechanism for the immunomodulatory properties of sophorose itself. The pathway involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

Caption: Inhibition of the NF-κB pathway by sophorose-containing compounds.

Prebiotic Activity

This compound is recognized for its prebiotic potential, promoting the growth of beneficial gut bacteria.[2] As a non-digestible oligosaccharide, it reaches the colon intact where it is selectively fermented by probiotic bacteria such as Bifidobacteria and Lactobacilli. This fermentation process produces short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for pathogenic bacteria, and they also serve as an energy source for colonocytes, thereby promoting gut health.

Caption: Prebiotic mechanism of action of this compound.

References

- 1. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 20880-64-2,this compound | lookchem [lookchem.com]

- 3. 2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranose | C12H22O11 | CID 88719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20880-64-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 20880-64-2 [chemicalbook.com]

- 6. cAMP activates calcium signalling via phospholipase C to regulate cellulase production in the filamentous fungus Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Sophorolipids and α-Sophorose

An In-depth Technical Guide to α-Sophorose and Sophorolipid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of sophorolipids, a class of glycolipid biosurfactants, with a focus on the role of α-sophorose and the intricate details of their biosynthesis. It is intended for professionals in research and development who require a deep understanding of the production, characterization, and application of these promising biomolecules.

Sophorolipids (SLs) are microbial secondary metabolites renowned for their surfactant properties, low toxicity, and high biodegradability, making them a sustainable alternative to petroleum-derived surfactants.[1][2] Produced primarily by non-pathogenic yeast species, most notably Starmerella bombicola (formerly Candida bombicola), they have garnered significant interest for applications in cosmetics, pharmaceuticals, food, and bioremediation.[1][3][4]

The core structure of a sophorolipid consists of two main moieties:

-

A Hydrophilic Head: This is composed of sophorose, a disaccharide of glucose. Specifically, it is 2-O-β-D-glucopyranosyl-β-D-glucopyranose, featuring an unusual β-1,2 glycosidic bond.[5][6] The sophorose unit can be acetylated at the 6'- and/or 6''-positions, which modifies its properties.[5]

-

A Hydrophobic Tail: This is a long-chain hydroxylated fatty acid, typically with 16 or 18 carbon atoms.[5] The fatty acid is linked via a β-glycosidic bond from its terminal (ω) or sub-terminal (ω-1) hydroxyl group to the anomeric carbon of the sophorose head.[1]

This amphiphilic structure allows SLs to reduce surface and interfacial tension effectively.[5] SLs are typically produced as a complex mixture of congeners that differ in several ways: the length and saturation of the fatty acid chain, the degree of acetylation, and the overall structure, which can be either an open acidic form or a closed lactonic form .[1][7] In the lactonic form, the carboxylic acid group of the fatty acid is internally esterified, most commonly to the 4''-hydroxyl group of the sophorose molecule, forming a macrocyclic ring.[1][5] These structural variations significantly influence the physicochemical and biological properties of the sophorolipids; lactonic forms are generally better antimicrobial agents and more effective at reducing surface tension, while acidic forms exhibit superior foaming properties.[5][8]

The Sophorolipid Biosynthetic Pathway

The biosynthesis of sophorolipids is a multi-step enzymatic process that is not associated with cell growth and is highly upregulated during the stationary phase, often triggered by a high carbon-to-nitrogen ratio.[9][10] The entire process involves a sophisticated interplay of intracellular and extracellular enzymes, with the core biosynthetic genes organized in a subtelomeric gene cluster in S. bombicola.[3][9][11]

The pathway begins with two primary substrates: a hydrophilic carbon source (like glucose) and a hydrophobic carbon source (like a fatty acid or vegetable oil).[1][12]

Caption: The core biosynthetic pathway of sophorolipids in Starmerella bombicola.

Pathway Steps:

-

Hydroxylation: The process starts with the terminal (ω) or sub-terminal (ω-1) hydroxylation of a long-chain fatty acid (e.g., oleic acid). This crucial first step is catalyzed by the cytochrome P450 monooxygenase, CYP52M1.[3][9][13] Disabling the gene for this enzyme completely abolishes sophorolipid production.[3][9]

-

First Glucosylation: A glucose molecule, activated as UDP-glucose (derived from the hydrophilic carbon source), is attached to the hydroxylated fatty acid. This reaction is catalyzed by the UDP-glucosyltransferase I (UgtA1), forming a glucolipid intermediate.[13][14]

-

Second Glucosylation (Sophorose Formation): A second UDP-glucose molecule is added to the glucolipid via a β-1,2 bond, forming the characteristic sophorose head. This step is catalyzed by UDP-glucosyltransferase II (UgtB1), resulting in an unacetylated, acidic sophorolipid.[14][15]

-

Acetylation: The hydroxyl groups at the 6' and/or 6'' positions of the sophorose moiety are acetylated by an acetyltransferase (AT).[3][14] This step is not a prerequisite for secretion or lactonization.[14]

-

Secretion: The synthesized acidic sophorolipids are actively transported out of the yeast cell. An ABC transporter (MDR) has been identified as the primary transporter.[3][11] Knocking out this transporter gene significantly reduces, but does not completely eliminate, secretion, suggesting alternative export routes exist.[3]

-

Lactonization: The final modification occurs extracellularly. The secreted acidic sophorolipids are converted into their lactonic form through an intramolecular esterification reaction. This is catalyzed by an extracellular enzyme called Starmerella bombicola lactone esterase (SBLE).[15][16]

Key Biosynthetic Genes and Enzymes

The efficiency of S. bombicola as a sophorolipid producer is partly due to the organization of its key biosynthetic genes into a single gene cluster.[3][9][11]

Table 1: Key Genes and Enzymes in Sophorolipid Biosynthesis

| Gene Name | Enzyme Name | Function | Reference |

|---|---|---|---|

| CYP52M1 | Cytochrome P450 Monooxygenase | Catalyzes the initial ω- or (ω-1)-hydroxylation of the fatty acid tail. | [3][9][13] |

| ugtA1 | UDP-glucosyltransferase A1 | Catalyzes the first glucosylation step, attaching glucose to the hydroxylated fatty acid. | [14][15] |

| ugtB1 | UDP-glucosyltransferase B1 | Catalyzes the second glucosylation step, forming the sophorose moiety. | [14][15] |

| at | Acetyltransferase | Adds acetyl groups to the 6' and/or 6'' positions of the sophorose head. | [3][14] |

| mdr | ABC Transporter | Facilitates the secretion of acidic sophorolipids from the cell. | [3][11] |

| sble | S. bombicola Lactone Esterase | An extracellular enzyme that catalyzes the final lactonization step. |[15][16] |

Quantitative Data on Sophorolipid Production

Sophorolipid production yields are highly dependent on the producer strain, substrate composition, and fermentation conditions.[7] High cell density and fed-batch fermentation strategies have been employed to achieve very high titers.[17]

Table 2: Examples of Sophorolipid Production Yields

| Producer Strain | Carbon Sources | Fermentation Mode | Yield (g/L) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Starmerella bombicola ATCC 22214 | Glucose, Rapeseed Oil | Batch | 39.5 | Not specified | [12] |

| Starmerella bombicola | Palm Oil, Oleic Acid | Fed-batch (Jar) | 127 | 0.76 | [18] |

| Candida bombicola ATCC 22214 | Sucrose, Malt Extract, Oleic Acid | Optimized Batch | 177 | Not specified | [19] |

| Candida batistae | Not specified | Fed-batch (50 L) | 53.2 | 0.37 | [20] |

| Candida bombicola | Soy Molasses, Oleic Acid | Batch | 21 | Not specified | [21] |

| Starmerella bombicola | Not specified | High Cell Density Fed-batch | >300 | 3.7 |[12][17] |

Table 3: Physicochemical Properties of Sophorolipids

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Surface Tension Reduction (Water) | To 30-35 mN/m (from 72 mN/m) | Not specified | [5] |

| Interfacial Tension Reduction (Water/Hexadecane) | To 1 mN/m (from 40 mN/m) | Not specified |[5] |

Experimental Protocols and Methodologies

Accurate quantification and characterization of sophorolipids are crucial for research and process optimization.[22] This section outlines common experimental protocols.

Fermentation for Sophorolipid Production

A typical lab-scale fermentation process is the starting point for producing sophorolipids.

Caption: A generalized workflow for sophorolipid production, extraction, and analysis.

Protocol: Standard Production Medium A widely used medium for S. bombicola fermentation includes:

-

Hydrophobic Carbon Source: Oleic acid (100 g/L) or other vegetable oils.[18][23]

-

Nitrogen Source: Yeast extract (1.5 - 2.5 g/L) and/or Urea (1 g/L).[18][23]

-

Minerals: KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.1 g/L).[18][23]

-

Culture Conditions: The initial pH is adjusted to 4.5-5.5. Fermentation is typically carried out at 25-30°C with shaking (e.g., 130-200 rpm) for 7 to 10 days.[18][23]

Extraction and Purification

Protocol: Liquid-Liquid Extraction (LLE) This is a common method for recovering crude sophorolipids from the fermentation broth.[24]

-

Oil Removal: The harvested cell-free supernatant is first mixed with an equal volume of a non-polar solvent like n-hexane to remove any residual hydrophobic substrate (e.g., oleic acid). The mixture is vortexed, and the hexane phase is removed. This step is repeated two to three times.[23][24]

-

Sophorolipid Extraction: An equal volume of a more polar solvent, typically ethyl acetate, is then added to the aqueous phase.[24]

-

Recovery: The mixture is vortexed thoroughly, and the phases are separated. The upper ethyl acetate phase, containing the sophorolipids, is collected. This extraction is repeated multiple times to maximize recovery.[24]

-

Drying: The collected ethyl acetate fractions are combined, and the solvent is evaporated under vacuum to yield the crude sophorolipid mixture as a viscous oil or solid.[24]

Protocol: Silica Gel Column Chromatography For separating acidic and lactonic forms or other congeners, column chromatography is employed.[25][26]

-

Column Packing: A glass column is packed with silica gel (e.g., mesh size 60-120) as a slurry in a non-polar solvent like chloroform.[25]

-

Sample Loading: The crude sophorolipid extract is dissolved in a minimal amount of the starting solvent (e.g., chloroform) and loaded onto the column.[25]

-

Elution: A gradient of solvents is used for elution. A common system is a gradient of increasing methanol concentration in chloroform (e.g., starting with 100% chloroform and gradually increasing to 50% methanol).[25]

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the purified sophorolipid forms. The solvent is then evaporated from the desired fractions.[26]

Analytical Techniques

Protocol: High-Performance Liquid Chromatography (HPLC) HPLC is used for the quantification and separation of sophorolipid congeners.[24]

-

System: A reverse-phase HPLC system with a C18 column is typically used.[24]

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly employed. Adding a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase can improve the peak shape of acidic sophorolipids.[24][25]

-

Gradient Example: 30% ACN for 5 min, ramped to 72% ACN over 30 min, then to 100% ACN.[24]

-

Detection: A Diode Array Detector (DAD) or UV detector set to a low wavelength (e.g., 198-210 nm) is used for quantification, as sophorolipids lack a strong chromophore.[24] An Evaporative Light Scattering Detector (ELSD) can also be used.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is essential for the structural identification of different sophorolipid molecules in a mixture.[25][27]

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques.[25][28]

-

Analysis: The mass spectrometer (e.g., Time-of-Flight, TOF) provides accurate mass data, allowing for the determination of the molecular formula and identification of specific congeners based on their mass-to-charge ratio (m/z).[25][28]

Applications in Drug Development and Research

The unique biological activities of sophorolipids make them attractive candidates for pharmaceutical and therapeutic applications.[1][8]

-

Antimicrobial Agents: Sophorolipids, particularly the lactonic forms, exhibit activity against a range of bacteria and fungi.[5][29] Their surfactant nature allows them to disrupt microbial cell membranes.

-

Anticancer Activity: Both natural and modified sophorolipids have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[8]

-

Immunomodulatory Effects: They can modulate immune responses, for instance, by attenuating cytokine storms, a property investigated for its potential in treating viral infections like COVID-19.[8][30]

-

Antiviral Properties: Sophorolipids have shown activity against enveloped viruses, potentially by solubilizing their lipid envelope.[30]

-

Drug Delivery: Their ability to form micelles and solubilize hydrophobic compounds makes them potential vehicles for drug delivery systems.[1]

The diverse structures of sophorolipids offer a platform for developing novel therapeutic agents with tailored properties for specific medical applications.[8]

References

- 1. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. The biosynthetic gene cluster for sophorolipids: a biotechnological interesting biosurfactant produced by Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sophorolipid - Wikipedia [en.wikipedia.org]

- 6. Sophorose - Wikipedia [en.wikipedia.org]

- 7. ijstr.org [ijstr.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. scispace.com [scispace.com]

- 10. Unraveling the regulation of sophorolipid biosynthesis in Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Developing an understanding of sophorolipid synthesis through application of a central composite design model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression and Characterization of CYP52 Genes Involved in the Biosynthesis of Sophorolipid and Alkane Metabolism from Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Optimization of the fermentation media for sophorolipid production from Candida bombicola ATCC 22214 using a simplex centroid design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Sophorolipid production by yeasts: a critical review of the literature and suggestions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. microbiologyjournal.org [microbiologyjournal.org]

- 26. researchgate.net [researchgate.net]

- 27. Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sophorolipids Production by Candida bombicola ATCC 22214 and its Potential Application in Microbial Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Sophorolipid: a glycolipid biosurfactant as a potential therapeutic agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of α-Sophorose Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose (2-O-β-D-glucopyranosyl-α-D-glucose) is a disaccharide that plays a pivotal role in the regulation of cellulase gene expression in various fungi, most notably in the industrial workhorse Trichoderma reesei.[1][2] Its potent inducing activity makes it a molecule of significant interest for biotechnological applications aimed at enhancing enzyme production for biofuel and biorefinery industries. Furthermore, understanding its mechanism of action provides insights into fungal signaling pathways that could be exploited for the development of novel antifungal strategies. This technical guide provides a comprehensive overview of the core mechanism of action of α-sophorose in fungi, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

The Primary Role of α-Sophorose: A Potent Inducer of Cellulase Expression

This compound is recognized as one of the most powerful natural inducers of cellulase gene expression in fungi like Trichoderma.[2] Its effect is substantially greater than other disaccharides such as cellobiose. This potent induction is a cornerstone of its mechanism of action, triggering a cascade of molecular events that lead to the synthesis and secretion of cellulolytic enzymes.

Quantitative Analysis of Cellulase Induction

The inducing effect of α-sophorose on cellulase production has been quantified in numerous studies. Below are tables summarizing key quantitative data from the literature.

Table 1: Comparative Induction of Cellulase Activity by Different Inducers in Trichoderma reesei

| Inducer | Concentration | Relative Cellulase Activity (%) | Fold Increase vs. Control | Reference |

| None (Control) | - | 10 | 1 | [3] |

| Sophorose | 1 mM | 100 | 10 | [3] |

| Cellobiose | 10 mM | 40 | 4 | [3] |

| Lactose | 10 mM | 60 | 6 | [3] |

Table 2: Dose-Dependent Induction of Cellobiohydrolase I (cbh1) Gene Expression by α-Sophorose in T. reesei

| α-Sophorose Concentration (mM) | Relative cbh1 mRNA Level (fold change) |

| 0 (Control) | 1 |

| 0.1 | 15 |

| 0.5 | 80 |

| 1.0 | 150 |

| 2.0 | 145 |

Data in Table 2 is representative and synthesized from trends reported in the literature.

The Signaling Cascade: Unraveling the Molecular Pathway

The induction of cellulase expression by α-sophorose is not a direct interaction with the cellulase genes. Instead, it triggers a complex intracellular signaling cascade, with the cyclic AMP (cAMP) pathway playing a central role.[3][4]

The cAMP Signaling Pathway

Upon transport into the fungal cell, α-sophorose is believed to interact with intracellular components that lead to the activation of adenylate cyclase (AC).[5] This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates downstream transcription factors responsible for cellulase gene expression.[5][6]

A simplified representation of this signaling pathway is depicted below:

Sugar Transporters

The entry of α-sophorose into the fungal cell is a critical first step in initiating the signaling cascade. Recent studies have identified putative sugar transporters in T. reesei that are capable of transporting sophorose. For instance, the transporter Tr44175 has been shown to transport not only cellobiose and other cello-oligosaccharides but also sophorose.[7][8][9] The identification and characterization of these transporters are crucial for understanding the initial sensing mechanism and for potential engineering strategies to enhance inducer uptake.

Dual Regulatory Function of α-Sophorose

Interestingly, α-sophorose exhibits a dual regulatory role. In addition to inducing cellulase gene expression, it also acts to repress the expression of β-glucosidase.[10] This repression is thought to be a mechanism to prevent the premature hydrolysis of sophorose, thereby prolonging its inducing effect.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of α-sophorose.

Cellulase Activity Assay (DNS Method)

This protocol is for the quantification of total cellulase activity using the 3,5-dinitrosalicylic acid (DNS) method, which measures the amount of reducing sugars released from a cellulosic substrate.[11][12][13][14][15]

Materials:

-

0.05 M Citrate buffer, pH 4.8

-

Whatman No. 1 filter paper strips (1.0 x 6.0 cm)

-

DNS reagent (10 g 3,5-dinitrosalicylic acid, 2 g phenol, 0.5 g sodium sulfite, and 10 g NaOH in 1 L of distilled water)

-

Potassium sodium tartrate solution (40% w/v)

-

Glucose standard solutions (0-10 mg/mL)

-

Enzyme sample (culture supernatant)

Procedure:

-

Prepare a reaction mixture in a test tube containing 1.0 mL of 0.05 M citrate buffer (pH 4.8) and a rolled filter paper strip.

-

Pre-incubate the tubes at 50°C for 5 minutes.

-

Add 0.5 mL of the appropriately diluted enzyme sample to the test tube.

-

Incubate the reaction at 50°C for 60 minutes.

-

Stop the reaction by adding 3.0 mL of DNS reagent.

-

Boil the tubes for 5-15 minutes in a water bath.

-

Add 1 mL of 40% potassium sodium tartrate solution to stabilize the color.

-

Cool the tubes to room temperature and measure the absorbance at 540 nm.

-

Prepare a standard curve using glucose solutions of known concentrations.

-

Calculate the amount of reducing sugar released by the enzyme sample by comparing the absorbance to the glucose standard curve. One unit of filter paper activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Fungal Protoplast Transformation

This protocol describes a general method for introducing foreign DNA into fungi via protoplast transformation, a key technique for creating knockout or overexpression mutants.[16][17][18][19][20]

Materials:

-

Fungal mycelia

-

Enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum, Glucanex)

-

Osmotic stabilizer (e.g., 1.2 M Sorbitol, 0.7 M NaCl)

-

STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

-

PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

-

Plasmid DNA or PCR product with selection marker

-

Regeneration medium with osmotic stabilizer and selective agent

Procedure:

-

Grow the fungus in a suitable liquid medium to obtain young, actively growing mycelia.

-

Harvest the mycelia by centrifugation and wash with an osmotic stabilizer.

-

Resuspend the mycelia in the enzyme solution and incubate with gentle shaking to digest the cell walls and release protoplasts.

-

Separate the protoplasts from the mycelial debris by filtration.

-

Wash the protoplasts with STC buffer by centrifugation.

-

Resuspend the protoplasts in STC buffer to a concentration of 10⁷-10⁸ protoplasts/mL.

-

Mix the protoplast suspension with the DNA and PEG solution.

-

Incubate on ice to allow for DNA uptake.

-

Plate the transformation mixture onto a regeneration medium containing the appropriate selective agent.

-

Incubate the plates until transformants appear.

CRISPR/Cas9-Mediated Gene Knockout in Trichoderma

This protocol provides a streamlined approach for targeted gene disruption in Trichoderma using the CRISPR/Cas9 system.[21][22][23][24][25]

Materials:

-

Trichoderma protoplasts

-

Cas9 nuclease

-

In vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

-

Donor DNA (optional, for homology-directed repair)

-

PEG solution

-

Selective regeneration medium

Procedure:

-

Design and synthesize an sgRNA specific to the target gene.

-

Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex in vitro.

-

Prepare Trichoderma protoplasts as described in section 4.2.

-

Co-transform the protoplasts with the Cas9-RNP complex and, if applicable, the donor DNA using PEG-mediated transformation.

-

Plate the transformed protoplasts on a selective medium.

-

Screen the resulting colonies for the desired gene knockout by PCR and sequencing.

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol details the steps for quantifying the expression of cellulase genes in response to α-sophorose induction.[26][27][28][29][30]

Materials:

-

Fungal mycelia grown with and without α-sophorose

-

RNA extraction kit or Trizol reagent

-

DNase I

-

Reverse transcriptase and corresponding buffer

-

dNTPs

-

Random primers or oligo(dT) primers

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., actin or β-tubulin)

Procedure:

-

Harvest fungal mycelia and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable method, followed by DNase I treatment to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using the cDNA as a template, gene-specific primers, and a fluorescent dye-based detection system.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.

Western Blotting for Protein Analysis

This protocol is used to detect and quantify specific proteins, such as cellulases, in fungal culture supernatants or cell lysates.[31][32][33]

Materials:

-

Fungal protein extract (culture supernatant or cell lysate)

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the fungal extract by SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

Conclusion and Future Perspectives

The mechanism of action of α-sophorose in fungi, particularly in Trichoderma, is a well-studied but still evolving field. Its role as a potent inducer of cellulase gene expression via the cAMP signaling pathway is firmly established. Future research will likely focus on the finer details of this pathway, including the identification of the direct intracellular receptor for sophorose and the complete repertoire of transcription factors involved. A deeper understanding of the transport and sensing mechanisms will be instrumental in rationally engineering fungal strains for enhanced enzyme production. Furthermore, the signaling pathways activated by α-sophorose may present novel targets for the development of specific antifungal agents that disrupt crucial metabolic processes in pathogenic fungi. The methodologies outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of α-sophorose's action and to harness its potential for biotechnological and biomedical applications.

References

- 1. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteome profiling of enriched membrane-associated proteins unraveled a novel sophorose and cello-oligosaccharide transporter in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteome profiling of enriched membrane-associated proteins unraveled a novel sophorose and cello-oligosaccharide transporter in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.4.3. Cellulase Activity Assay [bio-protocol.org]

- 14. publications.iupac.org [publications.iupac.org]

- 15. scispace.com [scispace.com]

- 16. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Simply cut out – Combining CRISPR/Cas9 RNPs and transiently selected telomere vectors for marker free-gene deletion in Trichoderma atroviride [frontiersin.org]

- 22. CRISPR/Cas9-Mediated Genome Editing of Trichoderma reesei | Springer Nature Experiments [experiments.springernature.com]

- 23. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A comparison of total RNA extraction methods for RT-PCR based differential expression of genes from Trichoderma atrobrunneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A comparison of total RNA extraction methods for RT-PCR based differential expression of genes from Trichoderma atrobru… [ouci.dntb.gov.ua]

- 30. mcgill.ca [mcgill.ca]

- 31. Frontiers | Abundance of Secreted Proteins of Trichoderma reesei Is Regulated by Light of Different Intensities [frontiersin.org]

- 32. biotechresources.com [biotechresources.com]

- 33. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Alpha-Sophorose Derivatives: A Technical Guide to Synthesis, Functions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, serves as a fundamental building block for a diverse range of derivatives with significant biological activities.[1] While this compound itself is a known inducer of cellulase production in fungi, its derivatives, particularly sophorolipids and their synthetic analogues, have garnered substantial interest in the pharmaceutical and biotechnology sectors.[2] This technical guide provides an in-depth overview of the synthesis, functions, and applications of this compound derivatives, with a focus on their antimicrobial and anticancer properties. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Sophorolipids, naturally produced by yeasts such as Starmerella bombicola, are glycolipids consisting of a sophorose head group and a long-chain fatty acid.[3][4] These molecules can be chemically modified to generate a wide array of derivatives, including esters, bolaamphiphiles, and quaternary ammonium salts, each exhibiting unique physicochemical and biological properties.[3][5] The versatility of these derivatives has led to their exploration in various applications, from drug delivery to direct therapeutic intervention.[3][6]

Functions of this compound Derivatives

The functional diversity of this compound derivatives is vast, with significant research focused on their therapeutic potential. Key functional areas include:

-

Antimicrobial Activity: Sophorolipid derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8] Their mechanism of action often involves disruption of the cell membrane.[9]

-

Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of sophorolipids and their derivatives against a range of cancer cell lines, including breast, liver, and lung cancer.[10][11][12] The primary mechanism of action is the induction of apoptosis through various signaling pathways.[13][14]

-

Enzyme Inhibition: Certain derivatives of sophorose have been synthesized to evaluate their role in enzyme-substrate recognition, particularly for 1,2-β-D-oligoglucan phosphorylases.[5]

-

Gene Delivery: Quaternary ammonium sophorolipid derivatives have shown promise as non-viral vectors for gene delivery, demonstrating the ability to transfect eukaryotic cell lines.[6][15]

-